molecular formula C19H17FN2O B2705177 N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide CAS No. 866156-47-0

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide

Cat. No.: B2705177
CAS No.: 866156-47-0
M. Wt: 308.356
InChI Key: KOVMGZRHUXRSFL-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide is a synthetic chemical compound featuring a 2,5-dimethylpyrrole group linked to a 2-fluorobenzamide moiety. The 2,5-dimethylpyrrole unit is a known structural feature in compounds with valuable biological activity. Research into analogous compounds has indicated potential in various scientific fields. Preliminary investigations on similar chemical structures suggest this compound may be of interest in pharmaceutical and biological research. Related pyrrole derivatives have been studied for their potential to modulate biological pathways, such as serving as inhibitors for bacterial enzymes like dihydrofolate reductase (DHFR) and enoyl ACP reductase . Other research on structurally similar molecules has explored their use in enhancing cell culture processes, such as improving monoclonal antibody production in mammalian cell lines . Researchers are investigating this family of compounds to develop new tools and therapeutic candidates. Please note that the specific applications, mechanism of action, and research value for this compound require further experimental validation. Researchers are encouraged to conduct their own thorough characterization and biological testing.

Properties

IUPAC Name

N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-13-7-8-14(2)22(13)16-11-9-15(10-12-16)21-19(23)17-5-3-4-6-18(17)20/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMGZRHUXRSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups using Friedel-Crafts alkylation.

    Coupling with Phenyl Ring: The substituted pyrrole is coupled with a phenyl ring through a Suzuki coupling reaction, using palladium as a catalyst.

    Introduction of Fluorobenzenecarboxamide Moiety: Finally, the phenyl-pyrrole compound is reacted with 2-fluorobenzenecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C19H17FN2O
  • Molecular Weight : 308.35 g/mol
  • CAS Number : [Not specified in the search results]

The structure features a pyrrole ring, which is known for its involvement in biological activity due to its ability to participate in electron transfer and coordination with metal ions. The presence of a fluorine atom enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide exhibit significant anticancer properties. For instance, studies on related pyrrole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers . The mechanism of action is often linked to the induction of apoptosis in tumor cells, making these compounds potential candidates for further development as anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting antimicrobial activity associated with similar compounds. For example, derivatives containing pyrrole structures have been evaluated for their effectiveness against bacterial strains, showing promising results in inhibiting growth . This opens avenues for exploring this compound as a potential antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the applications of related compounds:

  • A study published in MDPI demonstrated that pyrrole derivatives exhibited significant cytotoxicity against various human cancer cell lines . The findings support the hypothesis that structural modifications can enhance anticancer activity.
  • Another research article highlighted the synthesis and evaluation of fluorinated compounds as potential antitubercular agents, emphasizing the importance of fluorine in improving pharmacological properties .

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) Benzamide (MPPB)

  • Structural Differences : MPPB replaces the 2-fluorobenzamide group in the target compound with a 2,5-dioxopyrrolidinyl moiety.
  • Biological Activity: MPPB enhances monoclonal antibody production in recombinant CHO cells by increasing glucose uptake and intracellular ATP levels. However, it suppresses galactosylation, a critical quality attribute for therapeutic antibodies .
  • SAR Insight : The 2,5-dimethylpyrrole group in MPPB is essential for activity, but the dioxopyrrolidinyl substituent likely modulates solubility or target interaction .

N-(4-(4-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 15)

  • Structural Differences : Compound 15 features a 5-oxopyrrolidine ring conjugated to the phenyl group via an acetyl linker, unlike the direct benzamide substitution in the target compound.
  • Synthesis : Prepared via hydrazide coupling with hexane-2,5-dione, followed by cyclization. Characterization included NMR and elemental analysis .

N-(2-Bromo-4-fluorophenyl)-2-fluorobenzamide

  • Structural Differences : This analog retains the 2-fluorobenzamide group but substitutes the pyrrole-linked phenyl ring with a bromo-fluorophenyl group.
  • Potential Effects: The bromine atom increases steric bulk and electronegativity, which could enhance binding to hydrophobic pockets or influence metabolic stability .

Key Findings from Structure-Activity Relationship (SAR) Studies

Core Pyrrole Importance : The 2,5-dimethylpyrrole moiety is critical across analogs for biological activity, as demonstrated by MPPB’s efficacy .

Substituent Effects: Fluorine: The 2-fluoro group in the target compound may enhance bioavailability or target specificity compared to non-fluorinated analogs. Dioxopyrrolidinyl vs. Benzamide: MPPB’s dioxopyrrolidinyl group improves antibody production but compromises glycosylation, suggesting substituent-dependent trade-offs .

Synthetic Flexibility : Coupling agents like HBTU (used in ) enable efficient synthesis of pyrrole derivatives, though reaction conditions (e.g., temperature, solvent) vary .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituent Biological Activity Reference
Target Compound 2,5-Dimethylpyrrole-phenyl 2-Fluorobenzamide Under investigation
MPPB 2,5-Dimethylpyrrole-phenyl 2,5-Dioxopyrrolidinyl ↑ Antibody production, ↓ galactosylation
Compound 15 () 2,5-Dimethylpyrrole-phenyl Acetyl-5-oxopyrrolidine Not explicitly stated
N-(2-Bromo-4-fluorophenyl)-2-fluorobenzamide Bromo-fluorophenyl 2-Fluorobenzamide Structural analog; untested

Biological Activity

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17FN2O
  • Molar Mass : 308.35 g/mol
  • CAS Number : [Not provided]

The compound exhibits various biological activities primarily through its interaction with specific cellular pathways. It has been shown to enhance monoclonal antibody (mAb) production in cell cultures, particularly in Chinese hamster ovary (CHO) cells. The mechanism involves:

  • Inhibition of Cell Growth : This compound suppresses cell proliferation, which paradoxically allows for increased productivity in mAb synthesis.
  • Enhanced Metabolic Activity : It increases the cell-specific glucose uptake rate and intracellular ATP levels, which are critical for energy metabolism during high-demand processes like antibody production .

Biological Activity and Effects

  • Monoclonal Antibody Production :
    • In studies, the addition of this compound led to a 1.5-fold increase in mAb concentration compared to control conditions. The final mAb concentration reached 1,098 mg/L under optimized conditions with the compound .
  • Cell Viability and Productivity :
    • The compound maintains cell viability while enhancing specific productivity rates. Under MPPB-supplemented conditions, the cell-specific productivity improved from 7.1 pg/cell/day to 11 pg/cell/day .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the 2,5-dimethylpyrrole moiety significantly contributes to the biological activity of the compound. Variations in this structure can lead to different biological outcomes, emphasizing the importance of specific functional groups in achieving desired effects .

Study on CHO Cells

A detailed study was conducted using CHO cells to evaluate the effects of this compound on mAb production:

ParameterControl ConditionMPPB Condition
Final mAb Concentration732 mg/L1,098 mg/L
Cell-Specific Productivity7.1 pg/cell/day11 pg/cell/day
Viability (Day 12)<50%>70%

This table summarizes key findings from the study, illustrating the compound's efficacy in enhancing mAb production while maintaining cell viability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide and its derivatives?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF under cold conditions. Key intermediates, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, are prepared first, followed by condensation with fluorinated carboxylic acids .
  • Optimization : Reaction efficiency depends on stoichiometric ratios, solvent purity, and temperature control. Post-synthesis purification involves column chromatography and recrystallization.

Q. How can the compound’s structural identity and purity be validated?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., 2,5-dimethylpyrrole and fluorobenzene groups) via 1^1H and 13^{13}C NMR chemical shifts.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) or MALDI-TOF .

Advanced Research Questions

Q. What experimental designs are effective for evaluating the compound’s impact on monoclonal antibody (mAb) production in recombinant CHO cells?

  • Cell Culture Setup : Use fed-batch cultures with glucose supplementation (maintained >1 g/L) to monitor cell viability, mAb titer, and metabolic rates. Include DMSO controls and benchmark compounds (e.g., 4-phenylbutyric acid) .
  • Key Metrics :

  • Cell-Specific Productivity : Calculate via mAb concentration slope relative to viable cell density.
  • Metabolic Rates : Measure glucose uptake and lactate production using BioProfile FLEX2 analyzers .
    • Data Interpretation : Normalize results to cell viability (>80%) and use JMP software for statistical significance (p<0.05) .

Q. How does the 2,5-dimethylpyrrole moiety influence biological activity, and what structural optimizations enhance efficacy?

  • Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole group is critical for suppressing cell growth while increasing intracellular ATP and mAb production. Derivatives lacking this moiety show reduced activity .
  • Optimization Strategies :

  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the fluorobenzene ring to improve metabolic stability.
  • Modify the pyrrole’s alkyl chain length to balance cytotoxicity and productivity .

Q. What methodologies resolve contradictions in glycosylation profiles observed during mAb quality analysis?

  • Glycan Profiling :

  • Sample Preparation : Purify mAbs using Protein A columns, then release N-glycans via enzymatic digestion (PNGase F).
  • HPLC Analysis : Use XBridge BEH Amide columns with 2-AB labeling for fluorescence detection. Gradient elution (0.4–1.0 mL/min) separates galactosylated and sialylated species .
    • Troubleshooting : Inconsistent profiles may arise from incomplete digestion or matrix effects. Validate with internal standards and replicate analyses (n≥3).

Q. How can intracellular ATP levels be accurately quantified to assess the compound’s metabolic effects?

  • Protocol :

Lyse cells using ATP extraction buffer (Toyo B-Net kit).

Measure luminescence with an Infinite M Plex plate reader, correlating signals to ATP concentration via a standard curve.

Normalize ATP content to cell count (pmol/106^6 cells) .

  • Pitfalls : Avoid freeze-thaw cycles (degrades ATP) and ensure reagent freshness to prevent signal drift.

Data Contradiction Analysis

Q. How should researchers address discrepancies between cell-specific productivity and viability in dose-response studies?

  • Case Study : At high compound concentrations (>0.32 mM), reduced viability may mask true productivity. Use parallel assays:

  • Viability : Measure via trypan blue exclusion or flow cytometry.
  • Productivity : Normalize mAb titers to total viable cell days (integrating growth and death rates) .
    • Statistical Validation : Apply ANOVA to distinguish concentration-dependent effects from batch variability.

Methodological Resources

  • Software : SHELXL/SHELXS for crystallography (if structural elucidation is needed) .
  • Reagents : Commercial ATP assay kits (e.g., Toyo B-Net) and glycan labeling kits (EZGlyco mAb-N) .

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